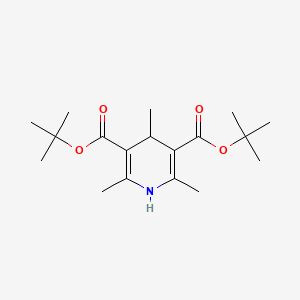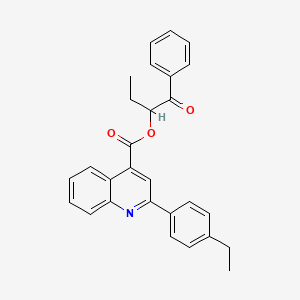![molecular formula C16H36N4O4 B14154229 2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol CAS No. 7240-87-1](/img/structure/B14154229.png)
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol is a complex organic compound with the molecular formula C16H36N4O4 It is known for its unique structure, which includes a tetrazacyclododecane ring substituted with hydroxyethyl groups
Vorbereitungsmethoden
The synthesis of 2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol typically involves the reaction of 1,4,7,10-tetraazacyclododecane with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: 1,4,7,10-Tetraazacyclododecane and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-100°C.
Procedure: The 1,4,7,10-tetraazacyclododecane is dissolved in a suitable solvent, and ethylene oxide is slowly added to the solution. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is studied for its potential as a chelating agent in biological systems. It can bind to metal ions and facilitate their transport and utilization in biological processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent. Its ability to form stable complexes with metal ions makes it a candidate for targeted drug delivery systems.
Industry: It is used in the synthesis of advanced materials and polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol involves its ability to form stable complexes with metal ions. The hydroxyethyl groups and the nitrogen atoms in the tetrazacyclododecane ring act as coordination sites for metal ions. This coordination can alter the chemical and physical properties of the metal ions, making them more reactive or stable, depending on the application.
Vergleich Mit ähnlichen Verbindungen
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol can be compared with other similar compounds, such as:
1,4,7,10-Tetraazacyclododecane: The parent compound without hydroxyethyl substitutions. It has similar coordination properties but lacks the additional functional groups that enhance its reactivity.
Tris(2-hydroxyethyl)amine: A simpler compound with three hydroxyethyl groups attached to a central nitrogen atom. It is used as a buffer and a ligand in coordination chemistry.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with multiple coordination sites. It is widely used in various applications, including medicine and industry, but has a different structure and coordination chemistry compared to this compound.
Eigenschaften
CAS-Nummer |
7240-87-1 |
|---|---|
Molekularformel |
C16H36N4O4 |
Molekulargewicht |
348.48 g/mol |
IUPAC-Name |
2-[4,7,10-tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol |
InChI |
InChI=1S/C16H36N4O4/c21-13-9-17-1-2-18(10-14-22)5-6-20(12-16-24)8-7-19(4-3-17)11-15-23/h21-24H,1-16H2 |
InChI-Schlüssel |
YPHIRJIQSXLKOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CCN(CCN1CCO)CCO)CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


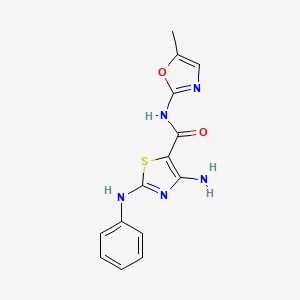
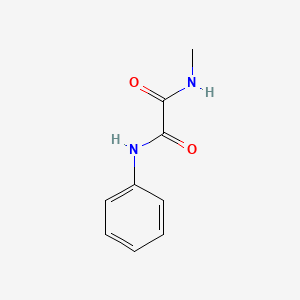
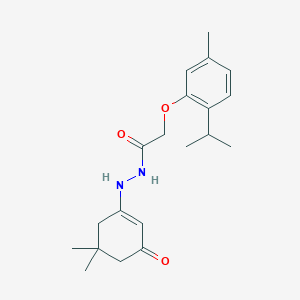
![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
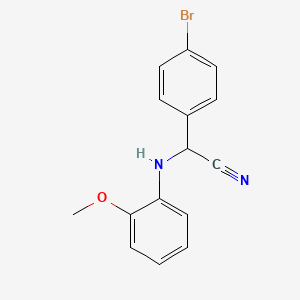

![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)

![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)
